![molecular formula C10H13NO3 B13574798 5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid](/img/structure/B13574798.png)
5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid is a spirocyclic compound characterized by its unique structure, where a cyclopropane ring is fused to a pyrrolizine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural rigidity, which can enhance its interaction with molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. For instance, the reaction of a cyclopropane derivative with a pyrrolizine precursor in the presence of a strong acid like sulfuric acid can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure provides rigidity, enhancing its binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-pyrrolidine]: Similar in structure but lacks the oxo group.
Spiro[cyclopropane-1,2’-pyrrolizine]: Similar but without the carboxylic acid group.
Uniqueness
5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid is unique due to the presence of both the oxo and carboxylic acid groups, which can enhance its reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-oxospiro[1,2,5,7-tetrahydropyrrolizine-6,1'-cyclopropane]-8-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c12-7-1-2-10(8(13)14)5-9(3-4-9)6-11(7)10/h1-6H2,(H,13,14) |
InChI Key |
SUOAAHLHYDUYLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3(CC3)CN2C1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13574715.png)

![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)
![{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride](/img/structure/B13574729.png)
![N-[(adamantan-1-yl)methyl]-2-methoxybenzamide](/img/structure/B13574744.png)
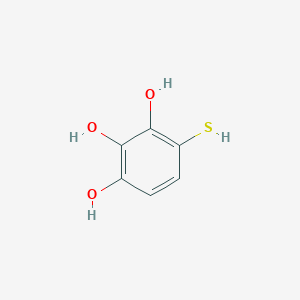

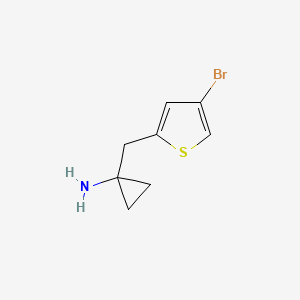

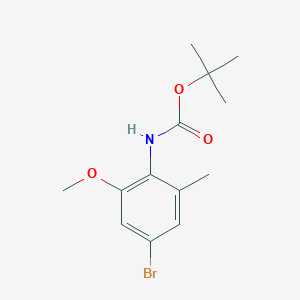
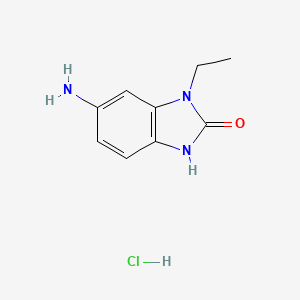
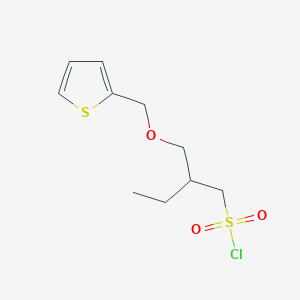
![3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13574790.png)
![2-(3,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B13574791.png)
